(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide
Overview
Description
(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and an azane oxide moiety attached to an acenaphthylene backbone. Its molecular formula is C12H11NO2, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide typically involves multi-step organic reactionsThe final step involves the oxidation of the azane group to form the azane oxide moiety .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum are used in the hydrogenation steps, while oxidizing agents like hydrogen peroxide or peracids are utilized in the final oxidation step. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: It can be reduced back to its precursor amine under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound. These products often retain the core structure but exhibit different functional groups, enhancing their applicability in different fields .
Scientific Research Applications
(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets. The amino and hydroxy groups facilitate binding to enzymes and receptors, while the azane oxide moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide: shares similarities with other acenaphthylene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity. The presence of both amino and hydroxy groups, along with the azane oxide moiety, allows for versatile chemical modifications and a broad range of applications .
Properties
IUPAC Name |
6-nitro-1,2-dihydroacenaphthylen-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-5-3-7-1-2-8-4-6-10(14(15)16)12(9)11(7)8/h3-6H,1-2,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGGBYTVZQMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210649 | |
Record name | (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61631-80-9 | |
Record name | (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061631809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002920629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-nitroacenaphthene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGC8M53TFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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